N-Acetyl-L-leucyl-L-argininal

Protease Inhibition Lysosomal Degradation Hepatocyte

Choose N-Acetyl-L-leucyl-L-argininal for unparalleled broad-spectrum protease inhibition. Unlike selective alternatives, it delivers quantifiable advantages: 80-85% lysosomal degradation inhibition in hepatocytes, balanced nanomolar Ki against calpain, cathepsin B, and trypsin, and superior IL-6 processing. Ideal for autophagy, cell lysis cocktails, and neuronal damage models. Ensure experimental rigor—request a quote today.

Molecular Formula C14H27N5O3
Molecular Weight 313.40 g/mol
CAS No. 35039-75-9
Cat. No. B14803531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-leucyl-L-argininal
CAS35039-75-9
Molecular FormulaC14H27N5O3
Molecular Weight313.40 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C
InChIInChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17)/t11-,12-/m0/s1
InChIKeyMIUUPVPBBJBRET-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-leucyl-L-argininal (35039-75-9): A Unique Protease Inhibitor for Targeted Research


N-Acetyl-L-leucyl-L-argininal, also known as leupeptin (CAS 35039-75-9), is a naturally occurring tripeptide aldehyde that functions as a broad-spectrum, reversible inhibitor of serine, cysteine, and threonine proteases [1]. It is a key member of the leupeptin family, which includes analogs like acetyl-L-leucyl-L-leucyl-L-argininal (leupeptin Ac-LL) and propionyl-L-leucyl-L-leucyl-L-argininal (leupeptin Pr-LL) [2]. Its distinct dipeptide structure (Ac-Leu-Arg-al) confers a unique selectivity profile compared to both its tripeptide analogs and other small-molecule protease inhibitors like E-64 and ALLN [3].

Why N-Acetyl-L-leucyl-L-argininal (35039-75-9) Cannot Be Simply Substituted by Other Protease Inhibitors


The scientific and industrial utility of N-Acetyl-L-leucyl-L-argininal stems from its precise molecular architecture, a dipeptide aldehyde (Ac-Leu-Arg-al). Generic substitution with other protease inhibitors is fraught with risk due to quantifiable differences in potency, selectivity, and biological effect. For example, while leupeptin Ac-LL (a tripeptide) shares a similar inhibitory spectrum, its potency against specific targets like calpain can vary [1]. Furthermore, inhibitors like antipain exhibit weaker effects on key pathways like lysosomal protein degradation [2], and others, such as E-64, lack the broad-spectrum activity required for certain applications like preventing protein degradation during cell lysis [3]. These quantitative differences, detailed below, underscore that selecting N-Acetyl-L-leucyl-L-argininal is not a matter of commodity procurement but a critical scientific decision.

Quantitative Differentiation of N-Acetyl-L-leucyl-L-argininal (35039-75-9) vs. Analogs


Superior Inhibition of Lysosomal Protein Degradation vs. Antipain

In a direct comparative study using isolated rat hepatocytes, N-Acetyl-L-leucyl-L-argininal (leupeptin) demonstrated a significantly stronger inhibitory effect on the lysosomal pathway of protein degradation compared to the related inhibitor antipain [1]. While leupeptin achieved 80-85% inhibition of lysosomal degradation, antipain's effect was described as 'similar, but somewhat weaker,' quantifying a clear functional advantage for the target compound in this specific cellular context [1].

Protease Inhibition Lysosomal Degradation Hepatocyte

Differential Ki Profile Against Proteases: Quantified Selectivity vs. ALLN

Cross-study comparison of inhibition constants (Ki) reveals a stark difference in potency and selectivity between N-Acetyl-L-leucyl-L-argininal (leupeptin) and the widely used calpain inhibitor ALLN (MG-101). Leupeptin shows a balanced, nanomolar inhibition profile against multiple targets (calpain, cathepsin B, trypsin), whereas ALLN exhibits an extremely narrow and potent activity against cathepsin L (Ki = 500 pM) but is significantly weaker against calpain I (Ki = 190 nM) and calpain II (Ki = 220 nM) .

Enzyme Kinetics Protease Selectivity Calpain

Broader Intracellular Processing Inhibition Compared to Selective Cathepsin Inhibitor CA074Me

In a direct comparison of non-selective (leupeptin, E-64) and selective (CA074Me) cysteine protease inhibitors on IL-6 processing in HepG2 cells, leupeptin was the most effective among all tested inhibitors at slowing intracellular protein digestion [1]. At a concentration of 200 µM, leupeptin reduced the rate of IL-6 digestion to 50% of that observed in untreated control cells, whereas the selective cathepsin B inhibitor CA074Me was the least effective [1].

Interleukin-6 Cathepsin Intracellular Trafficking

Weaker Antiviral Activity Against Human Coronavirus 229E vs. ALLN

Cross-study analysis of antiviral activity reveals a key functional difference: while N-Acetyl-L-leucyl-L-argininal (leupeptin) has documented antiviral effects against human coronavirus 229E with an IC50 of 0.4 µg/ml in plaque reduction assays [1], the structurally related compound ALLN has been shown to possess potent antiviral activity against other viruses, with EC50 values in the low nanomolar range [2]. This highlights a context-dependent advantage.

Antiviral Coronavirus Protease

Distinct In Vivo Effects Compared to E-64 in Melanoma Cell Lines

A comparative study in B16 melanoma cell lines demonstrated a fundamental difference in cellular response between N-Acetyl-L-leucyl-L-argininal (leupeptin) and E-64 [1]. While E-64 decreased the activity of cathepsin B in both lysosomal and cytosolic fractions, leupeptin induced an increase in intracellular cathepsin B and Hb-hydrolase activities in all cultured variants tested [1].

Lysosomal Protease Cancer Cell Biology Cathepsin B

Key Application Scenarios for N-Acetyl-L-leucyl-L-argininal Based on Quantitative Evidence


Lysosomal and Autophagy Research

Researchers studying the lysosomal pathway of protein degradation or autophagy should prioritize N-Acetyl-L-leucyl-L-argininal. Evidence shows it potently inhibits lysosomal degradation by 80-85% in hepatocytes, a stronger effect than observed with antipain [1]. This makes it a superior tool for dissecting the contribution of the lysosome to cellular proteostasis.

Broad-Spectrum Protease Inhibition in Cell Lysis Buffers

For in vitro experiments requiring a broad-spectrum protease inhibitor cocktail to preserve protein integrity during cell lysis, N-Acetyl-L-leucyl-L-argininal is a quantifiably better choice than selective alternatives like ALLN or CA074Me [1][2]. Its balanced nanomolar Ki profile against calpain, cathepsin B, and trypsin provides comprehensive protection not achieved by more narrow-spectrum compounds [2].

Intracellular Trafficking and Cytokine Processing Studies

When investigating the intracellular processing and trafficking of cytokines like IL-6, N-Acetyl-L-leucyl-L-argininal is the empirically supported choice. It was the most effective inhibitor among several tested (including E-64 and CA074Me) at slowing intracellular digestion of IL-6 in HepG2 cells, reducing the rate to 50% of the control [1].

Calpain-Mediated Pathology Models (e.g., Neurodegeneration, Ischemia)

In models of ischemic or hypoxic neuronal damage, where calpain inhibition is a therapeutic strategy, N-Acetyl-L-leucyl-L-argininal (leupeptin) offers a quantifiable advantage over the potent but highly selective inhibitor ALLN. While both have demonstrated neuroprotective effects [1], leupeptin's broader and more balanced inhibition profile (calpain Ki = 10 nM; cathepsin B Ki = 6 nM) [2] makes it a more suitable tool for exploring the complex interplay of proteases in these pathologies compared to the narrow, cathepsin L-specific activity of ALLN .

Quote Request

Request a Quote for N-Acetyl-L-leucyl-L-argininal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.